molecular formula C7H6O3 B165335 3-(2-Furyl)acrylic acid CAS No. 539-47-9

3-(2-Furyl)acrylic acid

Cat. No.: B165335
CAS No.: 539-47-9
M. Wt: 138.12 g/mol
InChI Key: ZCJLOOJRNPHKAV-ONEGZZNKSA-N
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Description

3-(2-Furyl)acrylic acid, also known as furan-2-acrylic acid or furfurylideneacetic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety.

Mechanism of Action

Target of Action

3-(2-Furyl)acrylic acid is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These compounds are known to inhibit malonyl-CoA decarboxylase (MCD), an enzyme that plays a crucial role in fatty acid metabolism .

Mode of Action

It’s known that the compound interacts with its targets, such as mcd, leading to the inhibition of the enzyme’s activity . This interaction and the resulting changes in the enzyme’s activity can influence various biochemical processes, particularly those related to fatty acid metabolism.

Biochemical Pathways

The inhibition of MCD by this compound can affect the fatty acid metabolism pathway. MCD is responsible for the decarboxylation of malonyl-CoA to acetyl-CoA, a key step in fatty acid metabolism. By inhibiting MCD, this compound can potentially alter the balance of these metabolites and impact the overall process of fatty acid metabolism .

Result of Action

The primary result of the action of this compound is the inhibition of MCD, which can lead to alterations in fatty acid metabolism . This can have various molecular and cellular effects, depending on the specific context within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Furyl)acrylic acid can be synthesized through the Knoevenagel condensation reaction between 5-substituted-2-furaldehydes and malonic acid. Piperidinium acetate is often used as the catalyst, providing good to excellent yields under solvent-free conditions . The reaction typically involves heating the reactants to facilitate the condensation process.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using heterogeneous acid catalysts such as methanesulfonic acid supported on silica (MeSO3H/SiO2). This method allows for the esterification of the compound, making it suitable for large-scale production . Additionally, the olefinic group in the compound can be selectively reduced by catalytic hydrogenation using palladium on carbon (5% Pd/C) as the catalyst .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (5% Pd/C), hydrogen gas.

    Substitution: Halogens, nitro groups, and other electrophiles.

Major Products Formed:

    Oxidation: Carboxylic acids, oxidized furan derivatives.

    Reduction: Saturated derivatives of this compound.

    Substitution: Halogenated or nitrated furan derivatives.

Comparison with Similar Compounds

3-(2-Furyl)acrylic acid can be compared with other similar compounds, highlighting its uniqueness:

Properties

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enoic acid
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InChI

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJLOOJRNPHKAV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O3
Source PubChem
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DSSTOX Substance ID

DTXSID50901230
Record name (E)-2-Furanacrylic acid
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Molecular Weight

138.12 g/mol
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CAS No.

539-47-9, 15690-24-1
Record name 2-Furanacrylic acid
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Record name Furylacrylic acid
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Record name 2-Propenoic acid, 3-(2-furanyl)-
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Record name 3-(2-furyl)acrylic acid
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Record name (2E)-3-(furan-2-yl)prop-2-enoic acid
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Record name 2-FURANACRYLIC ACID
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Synthesis routes and methods I

Procedure details

Malonic acid (104 g; 1 mole) was dissolved in a mixture of furfural (96 g; 1 mole), pyridine (72 ml) and ethanol (10 ml) and pumped through the CMR (15 ml/min; 165° C.; 1200 kPa). The product mixture was diluted with diethyl ether (200 ml) and washed with 5% aqueous sulphuric acid (4×200 ml) to remove most of the pyridine. The remaining solution was evaporated to dryness on a rotary evaporator and the resultant 2-furanacrylic acid (25 g; 18% yield) crystallised from water m. p. 141° C. The MS was in close agreement with spectrum in the MS library. For a convention preparation see ref.18.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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104 g
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reactant
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96 g
Type
reactant
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72 mL
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Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 2-furfural (15 g, 0.15 mol), malonic acid (17.9 g, 0.17 mol) and piperidine(1.5 ml, 0.016 mol) in 80 ml of pyridine was stirred for 5 hours at 100° C. and then refluxed for 20 min, which was cooled down to room temperature and poured into water (180 ml), and resultant mixture was acidified with concentrated HCl. The generated precipitate was collected by filtration and dried under the reduced pressure to give 3-(furan-2-yl)-acrylic acid (16.8 g). 1H NMR (400 MHz, DMSO-d6) ppm 12.44 (brs, 1H), 7.83 (d, J=1.8 Hz, 1H), 7.40 (d, J=15.9 Hz, 1H), 6.93 (d, J=3.3 Hz, 1H), 6.63 (dd, J=1.8, 3.3 Hz, 1H), 6.17 (d, J=15.7 Hz, 1H).
Quantity
15 g
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reactant
Reaction Step One
Quantity
17.9 g
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reactant
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1.5 mL
Type
reactant
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80 mL
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180 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 3-(2-Furyl)acrylic acid?

A1: this compound is an organic compound with a furan ring linked to an acrylic acid moiety. Its molecular formula is C₇H₆O₃ .

Q2: How is this compound synthesized?

A2: One approach to synthesize this compound is through the reaction of furfural with malonic acid . Another method involves reacting this compound with epichlorohydrin to produce 2,3-epoxypropyl 3-(2-furyl)acrylate (EPFA) .

Q3: What are the applications of this compound in material science?

A3: this compound can be used as a starting material for synthesizing various polymers and composites. For example, it can be reacted with epichlorohydrin to create 2,3-epoxypropyl 3-(2-furyl)acrylate, a monomer used in the production of glass fiber reinforced composites with good mechanical and electrical properties . It can also be converted to a diacid, cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2), through a [2 + 2] photocycloaddition. CBDA-2 has potential as a building block for sustainable materials, such as polymers and cross-linked epoxies, due to its rigidity and stability .

Q4: Can this compound be used in polymerization reactions?

A4: Yes, this compound derivatives, like 2,3-epoxypropyl 3-(2-furyl)acrylate, can be copolymerized with other monomers, such as styrene and methyl methacrylate, to create copolymers with tunable properties . The properties of these copolymers can be tailored by adjusting the ratio of monomers and reaction conditions.

Q5: Does this compound have biological activity?

A5: Research suggests that this compound can inhibit the transport of γ-hydroxybutyrate in mouse brain synaptosomes, a finding that could be relevant to studying neurotransmission . It acts as a competitive inhibitor of γ-hydroxybutyrate transport, indicating interaction with the substrate recognition site on the transporter protein.

Q6: Can this compound be used to synthesize other biologically active compounds?

A6: Yes, this compound serves as a precursor in the biosynthesis of stilbene methyl ethers in Escherichia coli . By incorporating a stilbene methyltransferase gene (OsPMT) into an artificial stilbene biosynthetic pathway in E. coli, researchers were able to produce stilbene methyl ethers using this compound as a starting material.

Q7: Are there any known challenges or limitations associated with using this compound in different applications?

A7: One challenge in utilizing this compound derivatives for grafting onto polymers, like hyperbranched polyethylene, is the occurrence of chain degradation and crosslinking side reactions . Researchers have explored the use of inhibitors, such as N,N-diethyl cinnamamide (DECA), to mitigate these side reactions and achieve more efficient grafting.

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